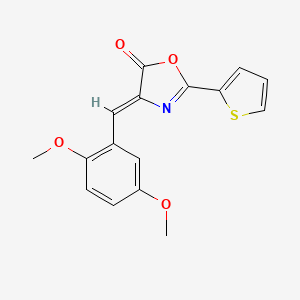

![molecular formula C13H10BrN3O2 B5545963 N-[2-(氨基羰基)苯基]-5-溴烟酰胺](/img/structure/B5545963.png)

N-[2-(氨基羰基)苯基]-5-溴烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" falls into a category of chemical entities that have been explored for various chemical and biological properties. While the direct literature on this compound is scarce, related research on nicotinamide derivatives and bromonicotinamide compounds suggests a broader interest in their synthesis, molecular structure, and potential applications in fields like medicinal chemistry and materials science.

Synthesis Analysis

Research on related compounds, such as nicotinamide derivatives and bromonicotinamide, typically involves multi-step synthesis procedures, where bromination and amide formation are key steps. For instance, the synthesis of 5-nitronicotinamide and its analogues from 5-bromonicotinoyl chloride through treatment with ammonia followed by oxidation, showcases a methodology that could potentially be adapted for synthesizing compounds like "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" (Morisawa et al., 1977).

Molecular Structure Analysis

Crystal structure analyses of related compounds provide insights into the geometric configurations, bond lengths, and molecular orientations that could be indicative of the structural characteristics of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide". For example, studies on the crystal structures of related bromonicotinamide derivatives highlight the importance of X-ray diffraction methods in determining molecular geometry and intermolecular interactions (Jethmalani et al., 1996).

Chemical Reactions and Properties

Bromonicotinamide compounds participate in various chemical reactions, including oxidative decarboxylation and deamination, as studied in the kinetics of oxidation by N-Bromonicotinamide (NBN). Such reactions underscore the reactive nature of bromonicotinamide derivatives, hinting at the potential reactivity of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" in similar conditions (Pushpalatha & Vivekanandan, 2009).

Physical Properties Analysis

The physical properties of compounds like "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide" can be inferred from related studies, focusing on solubility, melting points, and stability. For instance, the solubility behavior of triorganotin bromides in water and other solvents provides insights into the physical characteristics and solubility potential of nicotinamide and bromonicotinamide derivatives (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for participating in complex formation, are crucial for understanding the behavior of "N-[2-(aminocarbonyl)phenyl]-5-bromonicotinamide". Studies on the reactivity of bromonicotinamide derivatives with amino acids and their role in synthesis highlight the chemical versatility of these compounds (Miyagi et al., 1998).

科学研究应用

化学合成和修饰

- 抗球虫剂的合成:一项关于5-硝基烟酰胺及其类似物的合成和抗球虫剂活性的研究,包括源自5-溴烟酰胺的化合物,证明了对艾美球虫的显著活性。这项研究突出了N-[2-(氨基羰基)苯基]-5-溴烟酰胺衍生物在抗球虫剂药物开发中的潜力 (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

- 蛋白质修饰:另一个应用涉及使用溴烟酰胺衍生物将N-杂环阳离子掺入蛋白质中,展示了一种通过化学修饰来操纵蛋白质结构的方法 (McMillan et al., 2007).

抗菌活性

- 抗菌特性:对N-溴烟酰胺(一种相关化合物)的研究表明,它是一种新型的、稳定的、具有成本效益的氧化剂,对各种细菌具有显著的抗菌活性,暗示了N-[2-(氨基羰基)苯基]-5-溴烟酰胺衍生物的潜在抗菌应用 (Pushpalatha & Vivekanandan, 2007).

生物化学应用

- 用于诱导凋亡的化学遗传学:对合成视黄酸N-(4-羟基苯基)视黄酰胺(结构上类似于N-[2-(氨基羰基)苯基]-5-溴烟酰胺)的研究表明,它在包括淋巴样和髓样恶性细胞在内的各种癌细胞系中诱导凋亡,表明在癌症治疗中具有潜在的研究应用 (Delia et al., 1993; di Vinci et al., 1994).

属性

IUPAC Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2/c14-9-5-8(6-16-7-9)13(19)17-11-4-2-1-3-10(11)12(15)18/h1-7H,(H2,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWLDVNNMYSNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-carbamoylphenyl)pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)

![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5545903.png)

![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5545917.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5545924.png)

![ethyl 4-[(dimethylamino)(3-fluorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5545935.png)

![3-(4-methoxy-3-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5545943.png)

![2-(2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)propanoyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B5545977.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5545985.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5545989.png)